molecular formula C11H14ClNO3 B2882395 2-chloro-N-(3,5-dimethoxyphenyl)propanamide CAS No. 790232-30-3

2-chloro-N-(3,5-dimethoxyphenyl)propanamide

Cat. No.: B2882395
CAS No.: 790232-30-3
M. Wt: 243.69
InChI Key: YKVARERADBTJAG-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-N-(3,5-dimethoxyphenyl)propanamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 2-chloro-N-(3,5-dimethoxyphenyl)propanamide is currently not available .

Safety and Hazards

The safety information for 2-chloro-N-(3,5-dimethoxyphenyl)propanamide indicates that it has GHS05 and GHS07 pictograms, and the signal word is "Danger" . For more detailed safety information, please refer to the MSDS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)propanamide typically involves the reaction of 3,5-dimethoxyaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

3,5-dimethoxyaniline+2-chloropropionyl chlorideThis compound\text{3,5-dimethoxyaniline} + \text{2-chloropropionyl chloride} \rightarrow \text{this compound} 3,5-dimethoxyaniline+2-chloropropionyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3,5-dimethoxyphenyl)propanamide: Similar structure but with the chloro group at a different position.

    2-chloro-N-(3,5-dimethylphenyl)propanamide: Similar structure but with methyl groups instead of methoxy groups.

    2-chloro-N-(3,4-dimethoxyphenyl)propanamide: Similar structure but with methoxy groups at different positions

Uniqueness

2-chloro-N-(3,5-dimethoxyphenyl)propanamide is unique due to the specific positioning of the chloro and methoxy groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(3,5-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-8-4-9(15-2)6-10(5-8)16-3/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVARERADBTJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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